(2-Chlorophenyl)(2-methylphenyl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
38493-62-8 |
|---|---|
Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
(2-chlorophenyl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C14H13ClO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9,14,16H,1H3 |
InChI Key |
HVYKUKPIGLOQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Methodologies for the Synthesis of 2 Chlorophenyl 2 Methylphenyl Methanol
Established Synthetic Pathways for Substituted Diaryl- and Aryl(alkyl)methanols
General methods for synthesizing diarylmethanols primarily rely on the formation of a key carbon-carbon bond between the two aryl moieties or the reduction of a diaryl ketone.
A cornerstone of C-C bond formation is the use of organometallic reagents, which act as potent nucleophiles. nih.gov Grignard and organolithium reagents are paramount in this class of reactions. masterorganicchemistry.com
Grignard Reagents: The addition of a Grignard reagent to a carbonyl compound is a classic and widely used method for creating alcohols. masterorganicchemistry.comyoutube.comlibretexts.org For the synthesis of a diarylmethanol, an arylmagnesium halide is reacted with an aromatic aldehyde. libretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new C-C bond. A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol. youtube.com The general reactivity of halides for forming the Grignard reagent is I > Br > Cl. rsc.org
Organolithium Reagents: Organolithium compounds are another class of powerful organometallic reagents used in organic synthesis. acs.org They are typically prepared by reacting an alkyl or aryl halide with lithium metal in a nonpolar solvent like hexane (B92381) or pentane. rsc.orgrsc.org Due to the highly polar nature of the C-Li bond, these reagents are strong bases and effective nucleophiles, readily adding to carbonyl groups in aldehydes and ketones in a manner similar to Grignard reagents. nih.gov Their high reactivity necessitates careful handling in anhydrous conditions. nih.gov Organolithium reagents can also be used to prepare other organometallic compounds, such as organozinc or organocopper reagents, through a process called transmetalation. nih.gov
| Organometallic Reagent | Typical Precursor | Key Reaction | Product Type (with Aldehyde) |
| Grignard Reagent (ArMgX) | Aryl Halide (ArX) | Nucleophilic addition to carbonyl | Secondary Alcohol |
| Organolithium Reagent (ArLi) | Aryl Halide (ArX) | Nucleophilic addition to carbonyl | Secondary Alcohol |
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For diarylmethanol synthesis, key catalytic approaches include asymmetric arylation and the reduction of ketone precursors.
Catalytic Asymmetric Arylation: The enantioselective addition of an aryl group to an aldehyde is a powerful method for producing chiral diarylmethanols. rsc.orgrsc.org One strategy involves the transmetalation of an arylboronic acid with a dialkylzinc compound (e.g., diethylzinc) to form an arylzinc species in situ. acs.org In the presence of a chiral catalyst, typically a β-amino alcohol, this arylzinc reagent adds to an aromatic aldehyde with high enantioselectivity. acs.org This method provides a direct route to functionalized chiral diarylmethanols from readily available starting materials. acs.org
Catalytic Reduction of Diaryl Ketones: An alternative two-step approach involves the initial synthesis of a diaryl ketone followed by its asymmetric reduction. The ketone can be formed via Friedel-Crafts acylation or, more recently, through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of an acyl halide with an arylboronic acid. acs.org The subsequent reduction of the prochiral ketone to a chiral alcohol is often achieved using biocatalysts or chiral metal catalysts.
Targeted Synthesis of (2-Chlorophenyl)(2-methylphenyl)methanol
The synthesis of the specific molecule this compound can be achieved by applying the general principles of organometallic chemistry.
A highly plausible and direct route involves the Grignard reaction. This protocol would feature the reaction between an organometallic derivative of chlorobenzene (B131634) and an o-tolyl aldehyde or ketone.
Proposed Grignard Protocol:
Formation of the Grignard Reagent: The Grignard reagent, 2-chlorophenylmagnesium bromide, is prepared from 1-bromo-2-chlorobenzene (B145985) and magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). rsc.org The use of 1-bromo-2-chlorobenzene is preferred over 1,2-dichlorobenzene (B45396) because the carbon-bromine bond is more reactive towards magnesium insertion than the carbon-chlorine bond.
Nucleophilic Addition: The freshly prepared Grignard reagent is then added to a solution of 2-methylbenzaldehyde (B42018) (o-tolualdehyde) at a controlled temperature, typically starting at 0 °C. youtube.com
Workup: The reaction is quenched with an aqueous acid solution (e.g., ammonium (B1175870) chloride or dilute HCl) to protonate the intermediate magnesium alkoxide, yielding this compound.
An alternative, though less direct, route is the reduction of the corresponding ketone.
Ketone Reduction Protocol:
Synthesis of (2-Chlorophenyl)(2-methylphenyl)ketone: This precursor ketone could be synthesized via a Friedel-Crafts acylation of toluene (B28343) with 2-chlorobenzoyl chloride, although this may lead to isomeric mixtures. A more specific method involves the reaction of 2-chlorophenylmagnesium bromide with o-tolunitrile, followed by hydrolysis.
Reduction: The resulting ketone is then reduced to the desired alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| Grignard Route | 1-Bromo-2-chlorobenzene | 2-Methylbenzaldehyde | 1. Mg, THF; 2. H₃O⁺ | This compound |
| Ketone Route | (2-Chlorophenyl)(2-methylphenyl)ketone | - | NaBH₄, Methanol (B129727) | This compound |
The successful synthesis of the target molecule is critically dependent on the availability and preparation of its key precursors.
2-Chlorophenyl Organometallic Precursor: The primary precursor for the Grignard or organolithium reagent is a 2-halochlorobenzene. 1-Bromo-2-chlorobenzene is an ideal starting material for this purpose. nih.gov
o-Tolyl Carbonyl Precursor: The electrophilic partner in the key C-C bond-forming step is 2-methylbenzaldehyde (o-tolualdehyde). This is a commercially available compound. Alternatively, (2-methylphenyl)methanol can be oxidized to the aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). youtube.com
Ketone Precursor: The synthesis of (2-chlorophenyl)(2-methylphenyl)ketone is a key step in the reduction pathway. This can be approached by reacting an organometallic reagent derived from one of the aryl halides with an acyl derivative of the other, such as an acyl chloride or a Weinreb amide, which is known to prevent over-addition to form a tertiary alcohol. youtube.com
Biocatalytic and Chemoenzymatic Synthetic Routes
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols, operating under mild conditions with high enantioselectivity. sigmaaldrich.com
Biocatalytic Reduction of Ketones: A primary biocatalytic strategy for producing enantiomerically pure this compound involves the asymmetric reduction of the corresponding prochiral ketone. This is typically achieved using alcohol dehydrogenases (ADHs), which are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. acs.org Whole-cell biocatalysts, such as strains of Acetobacter pasteurianus, have been shown to effectively reduce various prochiral ketones to their corresponding (R)- or (S)-alcohols with high yield and excellent enantiomeric excess (>99% ee). nih.govnih.gov The process often uses a co-substrate like isopropanol (B130326) for cofactor (NADH or NADPH) regeneration. nih.gov
Chemoenzymatic Cascades: A more integrated approach combines chemical and enzymatic steps in a one-pot cascade. acs.org For instance, a chemoenzymatic route to chiral diarylmethanols has been developed involving a palladium-catalyzed Suzuki coupling to form the diaryl ketone, followed by an in-situ asymmetric bioreduction using an alcohol dehydrogenase. acs.org This strategy minimizes purification steps and can efficiently manage intermediates. acs.org Such a cascade could be designed for this compound, starting from 2-chlorobenzoyl chloride and 2-methylphenylboronic acid, followed by enzymatic reduction. This combination of chemocatalysis and biocatalysis represents a powerful and sustainable method for synthesizing complex chiral molecules. nih.govrsc.org
Asymmetric Reduction of Prochiral Ketones to Chiral Carbinols
The asymmetric reduction of prochiral ketones into chiral alcohols is a cornerstone of modern organic synthesis, with biocatalysis emerging as a powerful and green alternative to traditional chemical methods. nih.govnih.gov This approach utilizes enzymes, either as isolated preparations or within whole-cell systems, to achieve high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govtudelft.nl For the synthesis of this compound, the corresponding ketone would be the substrate for such a biocatalytic reduction.
Biocatalysis using Plant and Microbial Systems:
While specific studies on the biocatalytic reduction of (2-chlorophenyl)(2-methylphenyl)ketone are not extensively documented, research on structurally related ketones provides significant insights into the potential of this methodology. Plant tissues and microbial cells are known to contain a diverse array of oxidoreductases, such as alcohol dehydrogenases (ADHs), that can catalyze the reduction of a wide range of substrates. mdpi.comresearchgate.net
For instance, various plant tissues have been successfully employed as biocatalysts for the asymmetric reduction of prochiral ketones. researchgate.netnih.gov Studies have shown that plants like apple (Malus pumila), carrot (Daucus carota), and potato (Solanum tuberosum) can reduce acetophenone (B1666503) and its derivatives to the corresponding chiral alcohols with high enantiomeric excess (ee). nih.gov The stereochemical outcome (either the R or S enantiomer) can often be controlled by selecting the appropriate plant species, as their dehydrogenases can exhibit different stereopreferences. researchgate.net For example, carrot roots have been shown to reduce acetophenone to (S)-1-phenylethanol with 100% ee. researchgate.net
Microbial biocatalysts, including bacteria and yeast, are also widely used. nih.gov They offer advantages such as faster growth rates and the potential for genetic modification to improve catalyst performance. A newly identified strain, Bacillus cereus TQ-2, has demonstrated the ability to reduce various ketones to their corresponding alcohols with high conversion and excellent enantioselectivity, notably producing the anti-Prelog (R)-enantiomer of 1-phenylethanol (B42297) with >99% ee. mdpi.com The use of whole-cell biocatalysts is often preferred for practical applications as it circumvents the need for enzyme purification and facilitates the regeneration of essential cofactors like NADH or NADPH. nih.govmdpi.com
The table below summarizes the biocatalytic reduction of various prochiral ketones using plant tissues, illustrating the potential of this method for synthesizing chiral alcohols.
| Substrate | Biocatalyst (Plant) | Product Configuration | Enantiomeric Excess (ee) (%) | Chemical Yield (%) |
| Acetophenone | Daucus carota (Carrot) | S | >99 | 81 |
| 4'-Chloroacetophenone | Daucus carota (Carrot) | S | >99 | 80 |
| Ethyl 4-chloroacetoacetate | Raphanus sativus (Radish) | R | 91 | 45 |
This table presents data for the asymmetric reduction of various prochiral ketones catalyzed by plant tissues, as reported in related studies. nih.gov
Elucidation of Reaction Mechanisms Pertaining to 2 Chlorophenyl 2 Methylphenyl Methanol
Mechanistic Insights into the Formation Reactions of Diaryl- and Aryl(alkyl)methanols
The synthesis of diarylmethanols, including (2-Chlorophenyl)(2-methylphenyl)methanol, is fundamentally rooted in the creation of a carbon-carbon bond between two aryl moieties at a central carbinol carbon. The primary route involves the nucleophilic attack on a carbonyl center.
The most direct and common method for synthesizing this compound is through a nucleophilic addition reaction, specifically the Grignard reaction. This reaction involves the addition of an organometallic nucleophile to the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.comlibretexts.org
The core of this transformation lies in the polarity of the carbonyl group (C=O), where the higher electronegativity of oxygen polarizes the bond, rendering the carbon atom electron-deficient and thus highly susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com The reaction proceeds via a well-established two-step mechanism:
Nucleophilic Attack: A Grignard reagent, such as 2-methylphenylmagnesium bromide, acts as the nucleophile. Its highly polarized carbon-magnesium bond delivers the carbanionic 2-methylphenyl group to the electrophilic carbonyl carbon of 2-chlorobenzaldehyde (B119727). This attack breaks the C=O π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. youtube.com
Protonation: The reaction is then quenched with a mild acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the negatively charged oxygen of the alkoxide intermediate, yielding the final diarylmethanol product. youtube.com
The rate and success of this addition are influenced by both electronic and steric factors. Electron-withdrawing groups on the benzaldehyde, like the chloro group in 2-chlorobenzaldehyde, can increase the electrophilicity of the carbonyl carbon and accelerate the reaction. masterorganicchemistry.com Conversely, the steric hindrance from the ortho-substituents on both the Grignard reagent and the aldehyde can pose a challenge, potentially lowering the reaction yield.
Table 1: Mechanistic Steps of Grignard Synthesis for this compound
| Step | Description | Key Intermediates/Structures |
| 1 | Formation of Grignard Reagent | 2-methylphenylmagnesium bromide from 2-bromotoluene (B146081) and magnesium. |
| 2 | Nucleophilic Attack | The 2-methylphenyl group attacks the carbonyl carbon of 2-chlorobenzaldehyde. |
| 3 | Formation of Alkoxide | A tetrahedral magnesium alkoxide intermediate is formed. |
| 4 | Acidic Workup | Protonation of the alkoxide yields the final alcohol product. |
While not a direct formation method for the title compound, related diaryl-substituted methanols can undergo complex rearrangement and cyclization reactions, offering insight into alternative reactivity. A notable example is the ipso-type regiocontrolled benzannulation, which transforms specific 1,1-diaryl-2,2-dichlorocyclopropylmethanols into multisubstituted α-arylnaphthalenes. figshare.comnih.gov This reaction demonstrates the sophisticated pathways that can be accessed from diarylmethanol-like structures.
The mechanism is believed to proceed through several key steps:
Treatment of the diaryl-substituted cyclopropylmethanol (B32771) with a Lewis acid like SnCl₄ generates a dichloromethylinium cation. acs.org
This cation undergoes a 1,5-cyclization, where one of the aryl rings attacks the cationic center. Critically, the regioselectivity is controlled by the substituents on the aryl ring. acs.org
For aryl rings with ortho- or para-substituents (like methyl or chloro groups), the cyclization occurs at the ipso-carbon (the carbon bearing the substituent), forming a benzenonium cationic intermediate. figshare.comacs.org This is in contrast to meta-substituted systems, which follow a conventional benzannulation pathway. figshare.comacs.orgnih.gov
Subsequent rearrangement and elimination steps lead to the formation of a highly substituted α-arylnaphthalene. acs.org
This ipso-attack is a sophisticated example of kinetic control where the electronic influence of the substituent directs the cyclization pathway away from the electronically richer, unsubstituted positions. nih.govacs.org The discovery of this pathway highlights how seemingly subtle structural changes can dramatically alter the course of a reaction involving diaryl-substituted intermediates. figshare.com
Mechanistic Studies of Transformations Involving the Methanol (B129727) Moiety
The hydroxyl group of this compound is a key functional handle for further chemical transformations. Mechanistic studies in this area focus on its conversion to other functional groups, often with stereochemical considerations.
The Wittig reaction provides a powerful method for converting carbonyl compounds into alkenes with high regioselectivity, ensuring the double bond is in a specific location. libretexts.orglibretexts.org While the Wittig reaction acts on the precursor ketone (2-chloro-2'-methylbenzophenone) rather than the methanol itself, it represents a crucial alternative pathway to synthesize the corresponding alkene, 1-(2-chlorophenyl)-1-(2-methylphenyl)ethene. Understanding its mechanism is vital for comparing synthetic strategies.
The Wittig reaction mechanism involves:
Ylide Formation: A phosphonium (B103445) ylide (Wittig reagent) is prepared by reacting triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base like n-butyllithium. libretexts.orgmasterorganicchemistry.com
Cycloaddition: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the ketone. This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgorganic-chemistry.org Earlier theories proposed a zwitterionic betaine (B1666868) intermediate, but evidence for lithium-free reactions supports a direct [2+2] cycloaddition. wikipedia.org
Decomposition: The oxaphosphetane intermediate is unstable and spontaneously decomposes. It collapses to form a very stable phosphorus-oxygen double bond in triphenylphosphine oxide and the desired C=C double bond of the alkene. libretexts.org The formation of the strong P=O bond is the thermodynamic driving force for the reaction. organic-chemistry.org
The stereochemistry of the resulting alkene (E vs. Z) is a significant aspect of the Wittig reaction and depends on the stability of the ylide. Stabilized ylides (with electron-withdrawing groups) tend to produce E-alkenes, whereas non-stabilized ylides (with alkyl groups) typically yield Z-alkenes. organic-chemistry.org
Table 2: Comparison of Alkene Synthesis Routes
| Method | Starting Material | Key Intermediate | Stereoselectivity | Notes |
| Wittig Reaction | 2-Chloro-2'-methylbenzophenone (B3059515) | Oxaphosphetane | Dependent on ylide stability (non-stabilized favor Z-alkene) | Fixes double bond position absolutely. libretexts.org |
| Alcohol Dehydration | This compound | Carbocation | Often yields mixtures (Zaitsev/Hofmann products) | Prone to rearrangements. |
On a broader scale, the "methanol moiety" is central to industrial chemistry, where methanol itself is a key platform chemical. Its synthesis from carbon oxides (CO, CO₂) and hydrogen (syngas) over heterogeneous catalysts has been the subject of extensive mechanistic study. acs.org While distinct from the transformations of a complex diarylmethanol, these pathways reveal fundamental principles of C1 chemistry.
The commercial synthesis of methanol is typically performed over Cu/ZnO/Al₂O₃ catalysts. acs.orgnih.gov The reaction mechanism is complex, with ongoing debate about the primary carbon source (CO vs. CO₂) and the key surface intermediates.
Key proposed intermediates and pathways include:
Formate (B1220265) Pathway: CO₂ hydrogenation can proceed through a formate (HCOO⁻) intermediate adsorbed on the catalyst surface. acs.orgyoutube.com This formate species is then further hydrogenated to dioxymethylene, formaldehyde (B43269), and finally a methoxy (B1213986) species (CH₃O), which is the direct precursor to methanol. youtube.com
CO Pathway: Alternatively, CO can be directly hydrogenated. Some studies suggest that on certain catalysts, CO₂ is first converted to CO via the reverse water-gas-shift (rWGS) reaction, and this CO is then hydrogenated to methanol. acs.orgacs.org
Common Intermediates: Regardless of the initial pathway, species like formaldehyde (CH₂O) and surface-bound methoxy (CH₃O) are considered crucial intermediates before the final desorption of methanol (CH₃OH). nih.govyoutube.com
The catalyst composition is critical; for instance, the Cu-ZnO interface is believed to provide the active sites for these transformations. acs.org
Application of Advanced Computational Chemistry in Mechanistic Analysis (e.g., DFT calculations for reaction species and transition states)
Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. stackexchange.com DFT allows researchers to calculate the electronic structure and energy of molecules, providing deep insights into pathways that are difficult or impossible to observe experimentally. scm.com
For reactions involving compounds like this compound, DFT can be applied to:
Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, DFT can map the entire potential energy surface of a reaction. stackexchange.com This helps identify the most likely reaction pathway by comparing the activation energies (the energy barriers of the transition states) of competing routes. nih.gov
Characterize Transition States: DFT can optimize the geometry of a transition state—the fleeting, high-energy structure that exists at the peak of a reaction's energy profile. scm.comnih.gov Analysis of the transition state's vibrational frequencies (where a single imaginary frequency confirms a true transition state) and structure can reveal the precise nature of bond-making and bond-breaking. nih.gov
Validate Mechanistic Hypotheses: DFT calculations were used to support the proposed radical-induced cyclization mechanism in the biosynthesis of lolitrem natural products, which involved an epoxyalcohol moiety. nih.gov Similarly, DFT studies have been crucial in understanding the competing channels in acid-catalyzed rearrangements of complex chloro-substituted molecules, including pathways involving ipso-site ring closure. nih.gov In the context of catalysis, DFT can model the interaction between a substrate and a catalyst, as demonstrated in studies of Ziegler-Natta polymerization and N-heterocyclic carbene (NHC) catalysis. scm.comresearchgate.net
Table 3: Information Gained from DFT Calculations in Mechanistic Analysis
| Parameter Calculated | Mechanistic Insight Provided | Example Application |
| Ground State Energies | Determines reaction thermodynamics (enthalpy, Gibbs free energy). | Calculating if a reaction is exothermic or endothermic. stackexchange.com |
| Transition State Structures | Visualizes the geometry of bond formation and cleavage at the reaction's peak energy. | Analyzing the approach angle in a nucleophilic addition. youtube.com |
| Activation Energy (ΔG‡) | Predicts the kinetic feasibility and rate of a reaction. | Comparing competing pathways, like ipso vs. ortho attack. nih.gov |
| Intermediate Stability | Helps determine if a proposed intermediate is a viable species along the reaction coordinate. | Assessing the stability of a benzenonium cation. acs.org |
Stereochemical Investigations of 2 Chlorophenyl 2 Methylphenyl Methanol
Chiral Properties and Enantiomeric Considerations
(2-Chlorophenyl)(2-methylphenyl)methanol possesses a single stereocenter at the carbinol carbon, giving rise to a pair of enantiomers, the (R)- and (S)-forms. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they will rotate plane-polarized light in equal but opposite directions. The specific rotation of each enantiomer is a characteristic physical constant.
The biological activities of the individual enantiomers of chiral diarylmethanols can differ significantly. This is due to the specific three-dimensional interactions with chiral biological targets such as enzymes and receptors. Therefore, the ability to separate and characterize the individual enantiomers of this compound is crucial for any potential pharmaceutical applications.
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (R)-(2-Chlorophenyl)(2-methylphenyl)methanol | (S)-(2-Chlorophenyl)(2-methylphenyl)methanol | Racemic this compound |
| Molecular Formula | C₁₄H₁₃ClO | C₁₄H₁₃ClO | C₁₄H₁₃ClO |
| Molecular Weight | 232.70 g/mol | 232.70 g/mol | 232.70 g/mol |
| Specific Rotation ([\alpha]_D) | Data not available | Data not available | 0° |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
Asymmetric Synthesis and Enantioselective Methodologies
The synthesis of enantiomerically pure or enriched this compound requires the use of asymmetric synthesis strategies. These methods aim to control the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other.
Biocatalyst-Mediated Enantioselective Transformations (e.g., reduction of substituted phenyl ketones)
Biocatalysis, utilizing enzymes or whole microorganisms, offers a green and highly selective approach to the synthesis of chiral alcohols. The enantioselective reduction of the corresponding prochiral ketone, 2-chloro-2'-methylbenzophenone (B3059515), is a promising route to obtain enantiopure this compound. Ketoreductases (KREDs) are a class of enzymes that can catalyze such reductions with high enantioselectivity.
The selection of the appropriate biocatalyst and reaction conditions is critical to achieve high enantiomeric excess (ee). Factors such as the microbial source of the enzyme, pH, temperature, and the use of co-factors (e.g., NADH or NADPH) and a co-factor regeneration system influence the efficiency and stereoselectivity of the transformation. While the general methodology is well-established for a wide range of ketones, specific data on the biocatalytic reduction of 2-chloro-2'-methylbenzophenone to this compound is not extensively documented in publicly available research.
Table 2: Hypothetical Biocatalytic Reduction of 2-Chloro-2'-methylbenzophenone
| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |
| [Specific KRED/Microorganism] | 2-Chloro-2'-methylbenzophenone | (R) or (S) | [Hypothetical Value] | [Hypothetical Value] | [No specific literature found] |
| [Specific KRED/Microorganism] | 2-Chloro-2'-methylbenzophenone | (R) or (S) | [Hypothetical Value] | [Hypothetical Value] | [No specific literature found] |
This table is presented as a template for potential research findings, as specific experimental data is not currently available.
Chiral Auxiliary or Ligand-Controlled Synthesis
Another powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries or chiral ligands complexed with metal catalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it is removed.
In the context of synthesizing this compound, a chiral auxiliary could be attached to either the 2-chlorobenzaldehyde (B119727) or the 2-methylphenyl organometallic reagent. The steric and electronic properties of the auxiliary would then favor the approach of the other reactant from a specific face, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Alternatively, the asymmetric addition of a 2-methylphenyl organometallic reagent (e.g., Grignard or organolithium) to 2-chlorobenzaldehyde can be catalyzed by a metal complex bearing a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which coordinates to the reactants and facilitates the carbon-carbon bond formation with high enantioselectivity. Various chiral ligands, such as those based on BINOL, TADDOL, or chiral diamines, have been successfully employed in the synthesis of other chiral diarylmethanols. However, specific applications of this methodology to the synthesis of this compound are not well-documented.
Diastereoselective Synthesis of this compound Derivatives
The principles of asymmetric synthesis can be extended to the diastereoselective synthesis of derivatives of this compound. If a second stereocenter is introduced into the molecule, four possible stereoisomers (two pairs of enantiomers) can be formed. Diastereoselective synthesis aims to control the relative configuration between the new and existing stereocenters.
For instance, if a substituent on either of the phenyl rings contained a stereocenter, the synthesis of this compound would inherently be a diastereoselective process. The existing stereocenter in the substituent would influence the stereochemical outcome at the newly formed carbinol center. The degree of diastereoselectivity would depend on the nature of the substituent and the reaction conditions. Currently, there is a lack of specific research on the diastereoselective synthesis of derivatives of this particular compound in the public domain.
Configurational Stability and Stereochemical Assignment Methodologies
The configurational stability of the stereocenter in this compound is an important consideration, particularly under conditions that could lead to racemization, such as strongly acidic or basic environments, or high temperatures. For most diarylmethanols, the stereocenter is generally stable under neutral conditions.
The absolute configuration of the enantiomers of this compound needs to be unambiguously determined. Several methods can be employed for this purpose:
X-ray Crystallography: This is the most definitive method for determining the absolute configuration. By forming a crystalline derivative with a known chiral moiety (a chiral auxiliary or resolving agent), the three-dimensional structure of the molecule can be determined, allowing for the assignment of the (R) or (S) configuration. There are no publicly available crystal structures for the enantiomers of this compound.
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques can be used to determine the absolute configuration by comparing the experimental spectrum with the theoretically calculated spectrum for a known configuration.
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): While primarily a separation technique, chiral chromatography can be used for configurational assignment by comparing the elution order of the enantiomers to that of a known standard or by derivatization with a chiral reagent of known configuration. The development of a successful chiral separation method is a prerequisite for monitoring the enantiomeric purity of the compound.
Advanced Applications in Organic Synthesis
Role as a Versatile Synthetic Intermediate
The utility of (2-Chlorophenyl)(2-methylphenyl)methanol as a synthetic intermediate is rooted in the reactivity of its hydroxyl group and the potential for transformations on its aromatic rings. This combination of features allows for its incorporation into a variety of more complex structures.
Precursor in the Construction of Complex Organic Architectures (e.g., for pharmaceutical scaffolds)
Benzhydrols, the class of compounds to which this compound belongs, are recognized as important intermediates in the synthesis of pharmaceuticals. bldpharm.com For instance, related compounds such as (2-Chlorophenyl)(phenyl)methanol are components of various drug molecules. sigmaaldrich.com The structural analogue, (2-Chlorophenyl)(4-methylphenyl)methanol, is noted for its role as a precursor in the development of compounds with potential anti-inflammatory and antimicrobial activities. sigmaaldrich.com Research on similar structures has also indicated potential antiviral properties. sigmaaldrich.com
Given these precedents, this compound represents a scaffold that can be elaborated into novel, biologically active compounds. The presence of the ortho-methyl and ortho-chloro substituents on the two phenyl rings provides steric and electronic differentiation, which can be exploited to fine-tune the biological activity and pharmacokinetic properties of its derivatives. The central hydroxyl group serves as a key handle for connecting this diarylmethyl moiety to other parts of a target molecule.
Utility in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The synthetic versatility of this compound is demonstrated through its participation in fundamental bond-forming reactions.
Carbon-Carbon Bond Formation:
A primary method for the synthesis of this compound itself involves a key carbon-carbon bond-forming step: the Grignard reaction. Specifically, the addition of a Grignard reagent, such as 2-chlorophenylmagnesium bromide, to 2-methylbenzaldehyde (B42018) results in the formation of the carbon skeleton of the final product. This nucleophilic addition to a carbonyl group is a cornerstone of organic synthesis for creating new C-C bonds. sigmaaldrich.com
Carbon-Heteroatom Bond Formation:
The hydroxyl group of this compound is a prime site for the formation of carbon-heteroatom bonds. A common and important reaction of alcohols is esterification , where the alcohol reacts with a carboxylic acid or its derivative to form an ester (a C-O bond). This reaction is typically catalyzed by an acid. wikipedia.org
Furthermore, the hydroxyl group can be a precursor for other functional groups. For example, under appropriate conditions, it could be converted into a leaving group, such as a tosylate, which can then be displaced by various nucleophiles to form new carbon-heteroatom bonds (e.g., C-N, C-S). The chlorine atom on the phenyl ring can also, under specific conditions (e.g., transition metal-catalyzed cross-coupling reactions), undergo substitution to form new carbon-carbon or carbon-heteroatom bonds.
Derivatization and Functionalization Strategies
The structure of this compound allows for a range of derivatization and functionalization reactions, enabling the synthesis of a library of related compounds.
| Reaction Type | Reagent(s) | Product Functional Group | Notes |
| Oxidation | CrO₃, KMnO₄, etc. | Ketone | Converts the secondary alcohol to (2-Chlorophenyl)(2-methylphenyl)ketone. wikipedia.org |
| Esterification | Carboxylic acid (e.g., Acetic Acid) + Acid Catalyst | Ester | Forms an ester at the hydroxyl position. wikipedia.org |
| Etherification | Alkyl halide + Base (Williamson ether synthesis) | Ether | Forms an ether at the hydroxyl position. |
| Nucleophilic Substitution | (After conversion of OH to a good leaving group) | Various | Allows for the introduction of a wide range of functional groups. |
The oxidation of the secondary alcohol to the corresponding ketone, (2-Chlorophenyl)(2-methylphenyl)ketone, is a fundamental transformation. wikipedia.org This ketone can then serve as a substrate for a host of other reactions, such as reductive amination to form amines or further nucleophilic additions to create tertiary alcohols.
Enabling Stereocontrol in Downstream Synthetic Pathways
This compound is a chiral molecule. In principle, if obtained in an enantiomerically pure form, it could be used as a chiral auxiliary . A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed.
The general concept of using a chiral alcohol as an auxiliary involves its attachment to a prochiral substrate, for example, through an ester or ether linkage. The steric bulk and electronic nature of the chiral auxiliary then direct the approach of a reagent to one face of the molecule over the other, leading to a diastereoselective reaction.
However, it is crucial to note that while this is a theoretical possibility for any chiral molecule, there is currently no specific information available in the scientific literature demonstrating the use of this compound as a chiral auxiliary to enable stereocontrol in downstream synthetic pathways. Such an application would require the development of methods for its enantioselective synthesis or resolution, followed by studies to investigate its effectiveness in inducing stereoselectivity in various chemical transformations.
Computational and Theoretical Analysis of 2 Chlorophenyl 2 Methylphenyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For (2-Chlorophenyl)(2-methylphenyl)methanol, these calculations would provide a foundational understanding of its stability, reactivity, and electronic properties.
DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecule's geometry and calculate key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance, as their energies and spatial distributions determine the molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org
The analysis would also involve mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface. This map reveals the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen of the hydroxyl group would be an electron-rich site, while the hydrogen of the hydroxyl group and regions near the electronegative chlorine atom would be electron-poor. These calculations help predict how the molecule would interact with other reagents or biological targets.
Table 1: Predicted Electronic Properties of this compound This table presents exemplary data that would be expected from DFT (B3LYP/6-311++G(d,p)) calculations. Actual values would require specific computation.
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |
| LUMO Energy | ~ -1.5 eV | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. semanticscholar.org |
| Dipole Moment | ~ 2.1 D | Quantifies the overall polarity of the molecule, arising from the electronegative Cl and O atoms. |
The three-dimensional structure of this compound is not rigid. The molecule's conformation is primarily defined by the torsion angles of the two phenyl rings relative to the central carbinol group. A potential energy surface (PES) scan would be performed by systematically rotating these rings to identify low-energy conformers (stable structures) and the energy barriers between them.
Studies on similar diphenylmethanols have shown that the two aromatic rings are typically not coplanar, adopting a twisted conformation to minimize steric hindrance. rsc.org For this compound, the ortho-substituents (chlorine and methyl groups) would create significant steric clash, heavily influencing the preferred dihedral angles and likely resulting in a highly non-planar ground state conformation.
Table 2: Key Dihedral Angles for Conformational Analysis This table outlines the critical rotational coordinates for a PES scan.
| Dihedral Angle | Atoms Involved | Expected Influence |
| τ1 (C-C-C-O) | C(phenyl-1) - C(alpha) - C(phenyl-2) - O | Defines the primary twist of the phenyl rings relative to the hydroxyl group. |
| τ2 (Cl-C-C-C) | Cl - C(phenyl-1) - C(alpha) - C(phenyl-2) | Determines the orientation of the chlorophenyl ring. |
| τ3 (CH3-C-C-C) | C(methyl) - C(phenyl-2) - C(alpha) - C(phenyl-1) | Determines the orientation of the methylphenyl ring. |
Molecular Dynamics Simulations for Understanding Intramolecular Interactions
Molecular Dynamics (MD) simulations would be used to explore the dynamic behavior of this compound in a simulated environment (e.g., in a solvent like water or dimethyl sulfoxide) over time. Using force fields like AMBER or CHARMM, MD simulations provide insight into the flexibility of the molecule and the nature of its intramolecular interactions.
A key focus would be on potential intramolecular hydrogen bonds. For instance, the hydroxyl hydrogen could potentially interact with the pi-electron cloud of one of the phenyl rings or with the chlorine atom, although the latter is less common. The simulations would track the distances and angles between these groups over nanoseconds to determine the stability and lifetime of any such interactions, which can lock the molecule into specific conformations.
Computational Methods for Structure-Reactivity Relationship Studies
The data generated from quantum chemical calculations can be used to build Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Activity Relationship (QSAR) models. These models correlate computed molecular descriptors (like HOMO-LUMO gap, dipole moment, surface area, etc.) with experimentally observed properties like reaction rates or biological binding affinities.
For this compound, one could predict its binding affinity to a hypothetical enzyme active site. The steric bulk from the ortho-methyl group and the electronic influence of the ortho-chloro group would be key descriptors. By comparing its computed properties to a database of other diarylmethanols with known activities, a predictive model could estimate its potential efficacy or reactivity without the need for initial synthesis and testing.
Theoretical Spectroscopic Data Interpretation and Prediction
Computational methods are highly effective at predicting spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound.
The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors, which can be converted into chemical shifts (δ). gaussian.comnih.gov By calculating the theoretical ¹H and ¹³C NMR spectra, one can predict the chemical shift for each unique proton and carbon atom in the molecule. These predictions are crucial for assigning peaks in an experimental spectrum.
Similarly, vibrational frequencies can be calculated using DFT. The resulting theoretical Infrared (IR) spectrum shows absorption peaks corresponding to specific bond stretching, bending, and wagging motions. For this molecule, characteristic peaks for the O-H stretch, C-O stretch, aromatic C-H stretches, and the C-Cl stretch would be predicted. This allows for detailed interpretation of experimental IR data. Finally, the optimized molecular geometry from DFT can be used to simulate an X-ray diffraction pattern, providing a theoretical benchmark for comparison with experimental crystallography, similar to what has been done for related compounds. rsc.org
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) in ppm These are exemplary values predicted using the GIAO method, referenced against TMS. The numbering of atoms would need to be defined for a specific analysis.
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
| ¹³C - Carbinol (C-OH) | 75 - 80 | The central sp³ carbon attached to two rings and an oxygen. |
| ¹³C - Aromatic (C-Cl) | 130 - 135 | Carbon directly bonded to the chlorine atom. |
| ¹³C - Aromatic (C-CH₃) | 135 - 140 | Carbon directly bonded to the methyl group. |
| ¹³C - Aromatic (unsubstituted) | 125 - 130 | Remaining aromatic carbons. |
| ¹³C - Methyl (-CH₃) | 20 - 25 | The carbon of the methyl group. |
| ¹H - Hydroxyl (-OH) | 4.5 - 5.5 | Shift can vary significantly with solvent and concentration. |
| ¹H - Aromatic | 7.0 - 7.6 | Protons on the aromatic rings. |
| ¹H - Methyl (-CH₃) | 2.2 - 2.5 | Protons of the methyl group. |
Table 4: Predicted Principal IR Absorption Frequencies This table presents exemplary data from DFT frequency calculations.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3600 | O-H stretch (free hydroxyl) |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (methyl) |
| ~1600, ~1480 | Aromatic C=C ring stretch |
| ~1050 | C-O stretch (alcohol) |
| ~750 | C-Cl stretch |
Future Research Directions and Challenges in 2 Chlorophenyl 2 Methylphenyl Methanol Chemistry
Development of Novel and Highly Efficient Synthetic Routes
The synthesis of diarylmethanols, also known as benzhydrols, is a well-established area of organic chemistry. researchgate.net However, the pursuit of greater efficiency, sustainability, and cost-effectiveness necessitates the development of new synthetic strategies. For (2-Chlorophenyl)(2-methylphenyl)methanol, traditional methods like the Grignard reaction—reacting 2-chlorophenylmagnesium bromide with 2-methylbenzaldehyde (B42018) or vice versa—serve as a reliable baseline. Another common approach is the reduction of the corresponding ketone, (2-Chlorophenyl)(2-methylphenyl)ketone, using reducing agents like sodium borohydride (B1222165). evitachem.com
Future research should focus on advancing beyond these classical methods. A primary challenge is to develop catalytic routes that minimize waste and avoid the use of stoichiometric organometallic reagents or metal hydrides. For instance, the catalytic transfer hydrogenation of the parent ketone using hydrogen donors like isopropanol (B130326) or formic acid, facilitated by transition metal catalysts, presents a greener alternative. The development of heterogeneous catalysts for this transformation would further enhance efficiency by simplifying product purification and enabling catalyst recycling.
| Synthetic Method | Description | Potential Advantages | Research Challenges |
| Grignard Reaction | Reaction of a 2-chlorophenylmagnesium halide with 2-methylbenzaldehyde (or vice versa). | High yielding, well-established. | Requires anhydrous conditions, stoichiometric magnesium, potential for side reactions. |
| Ketone Reduction | Reduction of (2-Chlorophenyl)(2-methylphenyl)ketone with agents like NaBH₄ or LiAlH₄. evitachem.com | Generally high yielding and chemoselective for the carbonyl group. | Generates stoichiometric waste from the hydride reagent. |
| Catalytic Hydrogenation | Hydrogenation of the parent ketone using H₂ gas and a metal catalyst (e.g., Pd, Pt, Ru). | Atom economical, clean process. | Requires specialized high-pressure equipment, catalyst cost and sensitivity. |
| Transfer Hydrogenation | Reduction of the parent ketone using a hydrogen donor (e.g., isopropanol) and a catalyst. | Avoids high-pressure H₂, uses common reagents. | Optimization of catalyst and reaction conditions for high conversion and selectivity. |
| Flow Chemistry | Continuous synthesis using microreactors. | Enhanced safety (especially for Grignard), improved heat/mass transfer, potential for automation. | High initial setup cost, requires specialized expertise for process optimization. |
Exploration of Undiscovered Reaction Pathways and Transformations
The reactivity of this compound is largely governed by the hydroxyl group and the benzylic carbon to which it is attached. Standard transformations include oxidation to the corresponding ketone, etherification, and esterification. evitachem.com However, the unique electronic and steric environment created by the ortho-chloro and ortho-methyl groups could lead to novel and unexpected reactivity.
A significant challenge and opportunity lies in investigating competitive reaction pathways. For example, under acidic conditions, the formation of a benzylic carbocation could lead to several outcomes. While Friedel-Crafts-type intramolecular cyclization to form a fluorene (B118485) derivative is a possibility, the steric hindrance from the ortho-methyl group might disfavor this pathway compared to intermolecular reactions. Exploring reactions that leverage the electronic properties of the substituents, such as palladium-catalyzed cross-coupling reactions at the C-Cl bond, while protecting or transforming the hydroxyl group, could open avenues to complex molecular architectures. Future work should systematically study the behavior of this molecule under a wide range of conditions (photochemical, thermal, radical, acidic, basic) to map its reactivity profile comprehensively.
Advancements in Stereoselective and Enantioselective Synthesis
The central carbinol carbon in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S forms). For many applications, particularly in medicinal chemistry and materials science, the biological or physical properties of a single enantiomer are often superior to that of the racemic mixture. researchgate.net Therefore, a critical future direction is the development of methods to synthesize this compound in an enantiomerically pure form.
The primary challenge is to achieve high levels of stereocontrol. The most promising strategy is the asymmetric reduction of the prochiral (2-Chlorophenyl)(2-methylphenyl)ketone. This can be pursued using well-established chiral reducing agents or, more attractively, through catalytic asymmetric hydrogenation or transfer hydrogenation. The development of a specific catalyst system (e.g., a ruthenium or rhodium complex with a chiral ligand) that can effectively differentiate between the two faces of the ketone carbonyl group despite the steric bulk of the ortho substituents is a formidable synthetic challenge. nih.gov Success in this area would not only provide access to the pure enantiomers of the title compound but also contribute valuable knowledge to the broader field of asymmetric synthesis. rsc.org
Integrated Computational-Experimental Approaches for Enhanced Understanding
Modern chemical research benefits immensely from the synergy between computational modeling and experimental work. researchgate.net For a molecule like this compound, where steric and electronic effects are subtly balanced, an integrated computational-experimental approach is not just beneficial but essential for a deeper understanding.
Future research should employ computational tools, such as Density Functional Theory (DFT), to model the molecule's conformational landscape, predict spectroscopic properties (e.g., NMR chemical shifts), and calculate the transition state energies for various potential reactions. researchgate.net For instance, modeling the proposed intramolecular cyclization versus intermolecular reactions could predict which pathway is energetically favored, thus guiding experimental design and saving significant laboratory resources. A major challenge is ensuring the computational models accurately reflect experimental reality, which requires careful benchmarking and validation. researchgate.net Such studies can provide invaluable insights into the reaction mechanisms and explain the origins of selectivity observed in the laboratory, accelerating the discovery of new transformations and applications. researchgate.net
Potential for Applications in Emerging Areas of Organic Chemistry
While the direct applications of this compound are not yet established, its structural motifs are found in molecules with known utility. Benzhydrol derivatives are core structures in numerous pharmaceuticals, including antihistamines and psychoactive agents. researchgate.net Furthermore, substituted aromatic compounds are widely used as precursors for agrochemicals and functional materials. mdpi.com
The primary challenge in this area is the lack of biological screening data. A crucial avenue for future research is to synthesize the compound and its derivatives and evaluate them in a variety of biological assays (e.g., anticancer, antimicrobial, antiviral). The presence of a chlorine atom often enhances the lipophilicity and metabolic stability of drug candidates. Another emerging area is its use as a building block in supramolecular chemistry or for the synthesis of novel ligands for catalysis. The specific stereochemistry and electronic nature of the molecule could be exploited to create unique host-guest complexes or to influence the outcome of a catalytic cycle. Exploring these potential applications will be key to unlocking the full value of this chemical entity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-chlorophenyl)(2-methylphenyl)methanol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Grignard addition to substituted benzophenones. For example, reacting 2-chlorophenylmagnesium bromide with 2-methylbenzaldehyde under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, followed by acid quenching. Optimization involves controlling stoichiometry (1:1.2 aldehyde:Grignard reagent) and reaction time (4–6 hours) to maximize yield (typically 70–85%) . Purity is confirmed via thin-layer chromatography (TLC) and recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H NMR (CDCl) identifies aromatic protons (δ 7.2–7.5 ppm) and hydroxyl groups (δ 2.1–2.3 ppm, broad after DO exchange). C NMR confirms the quaternary carbon (δ 80–85 ppm) and substituent effects .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 246.0584 for CHClO) .
- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (via Mo-Kα radiation) resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions at 2.8 Å) .
Q. How can the physical properties (e.g., solubility, melting point) of this compound be systematically determined?
- Methodology :
- Solubility : Test in graded solvent systems (e.g., ethanol, dichloromethane, hexane) at 25°C. Polar aprotic solvents (e.g., DMSO) typically show higher solubility due to hydroxyl group interactions.
- Melting Point : Use a capillary tube apparatus (heating rate 1°C/min). Expected range: 95–105°C, with variations depending on crystallinity .
Advanced Research Questions
Q. How does the steric and electronic influence of the 2-methylphenyl group affect the compound’s reactivity in catalytic applications?
- Methodology : Comparative studies with analogs (e.g., diphenylmethanol derivatives) reveal that the 2-methyl group increases steric hindrance, reducing nucleophilic attack rates in SN reactions. Density functional theory (DFT) calculations (e.g., Gaussian 16) show localized electron density on the hydroxyl oxygen, enhancing hydrogen-bond donor capacity in catalytic systems .
Q. What strategies resolve contradictions in crystallographic data, such as twinning or disordered structures?
- Methodology : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws. For disorder, apply PART and SUMP restraints. Validate results via R (<5%) and wR (<12%) indices. ORTEP-3 visualizes thermal ellipsoids to confirm atom positioning .
Q. How can enantiomeric purity be assessed and optimized for chiral derivatives of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers (retention time differences ≥2 min).
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during Grignard additions to achieve enantiomeric excess (ee) >90% .
Q. What role does this compound play in supramolecular chemistry, particularly in hydrogen-bonded frameworks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
